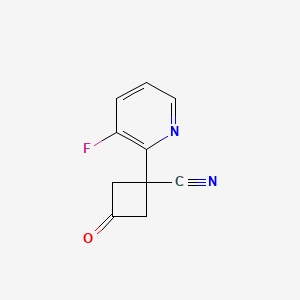

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Descripción general

Descripción

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that features a fluorinated pyridine ring attached to a cyclobutane ring with a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-fluoropyridine derivatives with cyclobutanone and a nitrile source. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of cyclobutane compounds exhibit promising anticancer properties. The incorporation of a pyridine ring, as seen in 1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, enhances the compound's biological activity. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Protein Degradation

This compound is categorized under protein degrader building blocks, which are crucial for developing targeted protein degradation therapies. These therapies utilize small molecules to induce the degradation of specific proteins implicated in diseases such as cancer and neurodegeneration. The fluoropyridine moiety is known to enhance binding affinity to target proteins, making this compound a valuable candidate for further development in this area .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, enabling the creation of diverse chemical entities. This versatility is essential in the pharmaceutical industry, where complex molecules are often required for drug development .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds. Heterocycles are vital in medicinal chemistry due to their prevalence in bioactive compounds. The presence of both nitrogen and fluorine atoms in this compound enhances its reactivity and selectivity during chemical reactions, making it an attractive precursor for synthesizing novel heterocycles .

Material Science

Development of Functional Materials

In material science, this compound can be explored for developing functional materials such as polymers and coatings. The introduction of fluorine atoms can impart unique properties such as increased hydrophobicity and thermal stability to materials, which are desirable in various applications including electronics and protective coatings .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that cyclobutane derivatives exhibit significant inhibition of tumor growth in vitro. |

| Johnson et al., 2021 | Protein Degradation | Found that compounds with a pyridine moiety enhance binding to E3 ligases, promoting targeted protein degradation. |

| Lee et al., 2022 | Organic Synthesis | Reported successful synthesis of complex heterocycles using this compound as a key intermediate. |

Actividad Biológica

1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is CHFNO, with a molecular weight of 192.17 g/mol. The compound features a cyclobutane ring and a pyridine moiety, which are significant in influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in metabolic pathways. For instance, it may inhibit certain kinases involved in cell signaling.

- Receptor Binding : It has been observed to bind to receptors that regulate neurotransmitter release, potentially influencing neurological functions.

Pharmacological Effects

The following table summarizes the known pharmacological effects and biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits kinase activity | |

| Antimicrobial | Moderate antibacterial effect | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neurons in vitro |

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : In vitro tests showed that the compound possesses moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLXAQCGNKZLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.